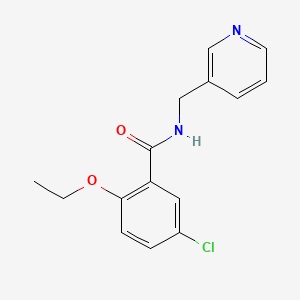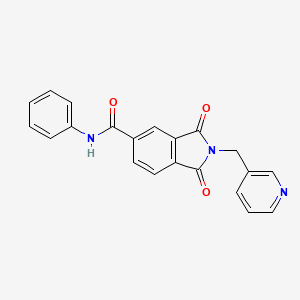![molecular formula C19H21ClN2O B4402411 1-[2-(2-benzyl-4-methylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4402411.png)
1-[2-(2-benzyl-4-methylphenoxy)ethyl]-1H-imidazole hydrochloride
Übersicht
Beschreibung
1-[2-(2-benzyl-4-methylphenoxy)ethyl]-1H-imidazole hydrochloride, also known as Ro 20-1724, is a selective inhibitor of cyclic AMP phosphodiesterase (PDE) that has been widely used in scientific research. PDEs are enzymes that catalyze the hydrolysis of cyclic nucleotides, such as cyclic AMP and cyclic GMP, and play important roles in the regulation of intracellular signaling pathways. Ro 20-1724 has been shown to have various biochemical and physiological effects, making it a valuable tool for studying the mechanisms of cyclic nucleotide signaling in different systems.
Wirkmechanismus
1-[2-(2-benzyl-4-methylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 exerts its effects by selectively inhibiting the hydrolysis of cyclic AMP by PDE4 isoforms. This leads to an increase in intracellular cyclic AMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. The activation of PKA can lead to phosphorylation of various target proteins, such as ion channels, transcription factors, and cytoskeletal proteins, resulting in changes in cellular function.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have various biochemical and physiological effects in different systems. For example, it has been shown to induce relaxation of smooth muscle in the airways, blood vessels, and gastrointestinal tract, which can be useful in the treatment of asthma, hypertension, and gastrointestinal disorders. This compound 20-1724 has also been shown to inhibit platelet aggregation, which can be useful in the prevention of thrombosis. In addition, this compound 20-1724 has been shown to enhance insulin secretion from pancreatic beta cells, which can be useful in the treatment of diabetes. This compound 20-1724 has also been shown to modulate neuronal function, including synaptic plasticity and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2-benzyl-4-methylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 has several advantages as a tool for studying cyclic nucleotide signaling in different systems. It is a selective inhibitor of PDE4 isoforms, which allows for specific modulation of cyclic AMP levels without affecting other signaling pathways. This compound 20-1724 is also relatively stable and can be used in a variety of experimental settings, including in vitro assays, ex vivo tissue preparations, and in vivo animal models. However, there are also some limitations to the use of this compound 20-1724. For example, it can have off-target effects on other PDE isoforms at high concentrations, and its effects can be influenced by factors such as cell type, tissue preparation, and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the use of 1-[2-(2-benzyl-4-methylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 in scientific research. One area of interest is the development of new PDE inhibitors with improved selectivity and potency, which could lead to the identification of new therapeutic targets and treatments for various diseases. Another area of interest is the investigation of the role of cyclic nucleotide signaling in cancer, where PDE inhibitors may have potential as anti-tumor agents. Additionally, the use of this compound 20-1724 in combination with other drugs or therapies may provide new insights into the mechanisms of disease and lead to the development of more effective treatments.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-benzyl-4-methylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 has been widely used in scientific research to investigate the role of PDEs in various physiological and pathological processes. For example, it has been used to study the effects of cyclic nucleotide signaling on smooth muscle relaxation, platelet aggregation, insulin secretion, and neuronal function. This compound 20-1724 has also been used as a tool to identify new PDE inhibitors with potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-[2-(2-benzyl-4-methylphenoxy)ethyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O.ClH/c1-16-7-8-19(22-12-11-21-10-9-20-15-21)18(13-16)14-17-5-3-2-4-6-17;/h2-10,13,15H,11-12,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSBJYSEKSYUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=CN=C2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-fluoro-3-{[methyl(phenyl)amino]sulfonyl}benzoic acid](/img/structure/B4402337.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B4402339.png)
![1-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4402344.png)
![N-benzyl-4-[(ethylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4402345.png)
![4-{4-[2-(diethylamino)ethoxy]phenyl}butan-2-one hydrochloride](/img/structure/B4402354.png)
![N~2~-(4-ethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4402358.png)
![2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4402364.png)
![3-{2-[(1-chloro-2-naphthyl)oxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4402371.png)

![2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4402382.png)

![2-[4-(acetylamino)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4402400.png)
